molecular formula C11H14N2OS B15270925 N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B15270925
M. Wt: 222.31 g/mol
InChI Key: OLBOAJIFZFRTPT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a small molecule building block offered for chemical and pharmaceutical research. The compound has a molecular formula of C11H15ClN2OS and a molecular weight of 258.76 Da . This product is supplied with a minimum purity of 95% . The compound features a thiazolidine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. Scientific literature indicates that structurally related thiazolidine-4-carboxamide derivatives have been investigated for various biological activities, including antiviral and antifungal properties . Other studies on similar 1,3-thiazolidin-4-one structures have explored potential antitumor activities . This product is intended for research purposes as a chemical intermediate or building block in the development of novel compounds. This compound hydrochloride is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)

InChI Key

OLBOAJIFZFRTPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenyl isothiocyanate with an amino acid derivative, such as L-cysteine, under mild conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, leading to higher selectivity and reduced by-product formation.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring in this compound undergoes oxidation at the sulfur atom to form sulfoxides or sulfones, depending on reaction conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

  • Products : Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.

  • Significance : Sulfoxidation enhances polarity and metabolic stability, potentially improving pharmacokinetic properties.

Reduction Reactions

The carboxamide group can be reduced to a thiazolidine amine derivative:

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF).

  • Products : Corresponding thiazolidine amine, which can serve as an intermediate for further functionalization.

Nucleophilic Substitution Reactions

The carboxamide group undergoes substitution with nucleophiles under basic or acidic conditions:

  • Example : Reaction with hydroxylamine (NH₂OH) to form hydroxamic acid derivatives.

  • Conditions : Catalyzed by bases like sodium hydride (NaH) or acids like HCl.

Cyclization and Ring Formation

The compound participates in cyclization reactions to form biologically active heterocycles. For example:

  • Reagent : Mercaptoacetic acid in 1,4-dioxane at room temperature .

  • Product : 2,3-disubstituted 1,3-thiazolidin-4-one derivatives (e.g., compound 6 and 8 in ).

Table 1: Cyclization Reaction Conditions and Yields

DerivativeReagentsTimeYield (%)
Compound 6Mercaptoacetic acid6 h81
Compound 8Mercaptoacetic acid6 h87

Source:

Protection and Deprotection Strategies

The nitrogen in the thiazolidine ring can be protected to enable selective functionalization:

  • Protection : t-Butyloxycarbonyl (t-Boc) group using di-tert-butyl dicarbonate (Boc₂O) .

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Key Research Findings

  • Anticancer Activity : Derivatives like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide exhibit significant cytotoxicity against renal adenocarcinoma cells (IC₅₀ = 2.67 mM) .

  • Structure-Activity Relationship : Electron-donating groups (e.g., methyl) at the 4-position of the phenyl ring enhance anticancer activity .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research has indicated its potential as an anti-inflammatory agent, making it a candidate for drug development.

    Industry: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The thiazolidine ring can interact with bacterial cell wall components, leading to cell lysis and antimicrobial effects.

Comparison with Similar Compounds

Core Structure Variations
  • Thiazolidine vs. Thiazolidinone: Target Compound: Contains a 1,3-thiazolidine ring (saturated five-membered ring with one sulfur and one nitrogen atom) without additional oxygen substituents. trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide (): Features a 2-oxo group, converting the thiazolidine into a thiazolidinone. 2,3-Disubstituted 1,3-thiazolidin-4-one derivatives (): The 4-oxo group in these compounds enhances hydrogen-bonding capacity, critical for antiproliferative activity against renal cancer cells .
Substituent Effects
  • 4-Methylphenyl Group: The 4-methylphenyl substituent in the target compound is shared with 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (), which exhibits potent analgesic activity. This suggests that the 4-methylphenyl group may enhance bioactivity across diverse scaffolds . In contrast, N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () demonstrates that combining the 4-methylphenyl group with a thiazolidinone core yields significant antitumor effects, highlighting the scaffold-dependent role of this substituent .
  • Halogenated Analogues :

    • The crystal structures of (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines () reveal that substituting the 4-methylphenyl group with halogens (Cl, Br) alters intermolecular interactions (e.g., C–H⋯X bonds) and crystal packing, which could influence solubility and stability .
Analgesic Activity
  • The target compound’s structural analogue, 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (), shows high analgesic activity in mice, suggesting that the 4-methylphenyl group may synergize with pyrazole-thiazole hybrids to modulate pain pathways .
Antitumor Activity
  • N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () induces G1 cell cycle arrest and apoptosis in renal adenocarcinoma cells. The presence of both the 4-methylphenyl group and a benzamide moiety is critical for this activity, a feature absent in the target compound .
Enzyme Inhibition

Physicochemical Properties

Compound Core Structure Substituents Key Properties Biological Activity
N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide 1,3-Thiazolidine 4-methylphenyl, carboxamide Moderate lipophilicity, hydrogen bonding Under investigation
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () 1,3-Thiazolidinone 4-methylphenyl, benzamide Enhanced H-bonding, higher reactivity Antitumor (renal cancer)
2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () Thiazole-pyrazole hybrid 4-methylphenyl, acetamide High membrane permeability Analgesic
trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide () 1,3-Thiazolidinone 4-chlorophenyl, cyclohexyl Increased polarity due to oxo group Not reported

Biological Activity

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring containing sulfur and nitrogen atoms, along with a carboxamide functional group. The synthesis typically involves the condensation of 4-methylphenyl isothiocyanate with appropriate carboxylic acids or their derivatives under controlled conditions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazolidine-4-one derivatives, including this compound.

  • Mechanism of Action : The compound exhibits activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Research Findings : In a study evaluating a series of thiazolidine derivatives, this compound showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundMIC (µg/mL)Activity Against
This compound12.5S. aureus, C. albicans
Control (Ciprofloxacin)10S. aureus

Anticancer Activity

Thiazolidine-4-one derivatives have also been studied for their anticancer properties .

  • Cell Lines Tested : Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression at the G2/M phase .
Cell LineIC50 (µM)Effect
HT2915Induces apoptosis
MCF720Cell cycle arrest

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

  • Assays Conducted : DPPH radical scavenging and ABTS assays showed that this compound possesses significant free radical scavenging activity.
  • Comparison with Standards : The antioxidant activity was found to be superior to that of ibuprofen, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Assay TypeEC50 (µg/mL)Comparison
DPPH Scavenging60More active than ibuprofen (773 µg/mL)
ABTS Scavenging70Comparable to vitamin E

Q & A

Q. What are the established synthetic routes for N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Condensation reactions to form the thiazolidine ring.
  • Carboxamide coupling using activating agents like EDCI or HOBt to link the 4-methylphenyl group to the thiazolidine core.
    Key conditions include solvent selection (e.g., DMF or THF for polar intermediates), temperature control (0–60°C to avoid side reactions), and catalyst use (e.g., DMAP for acylation). Purity is optimized via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl group at 4-phenyl, thiazolidine ring protons).
  • IR Spectroscopy : Identifies carboxamide C=O stretching (~1650–1700 cm1^{-1}) and thiazolidine C-S bonds (~600–700 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    Full characterization protocols, including melting points and microanalysis, are essential for reproducibility .

Q. How does the electronic nature of the 4-methylphenyl substituent affect the reactivity of the thiazolidine ring in this compound?

  • Methodological Answer : The methyl group on the phenyl ring acts as an electron-donating group, enhancing nucleophilicity of adjacent functional groups. This influences:
  • Ring-opening reactions : Increased susceptibility to nucleophilic attack at the thiazolidine sulfur atom.
  • Stability : Steric effects from the methyl group may reduce aggregation in solution.
    Comparative studies with halogen-substituted analogs (e.g., 4-chlorophenyl) highlight these electronic effects .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in biological activity data observed across different assay systems for this compound?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds.
  • Dose-Response Curves : Compare IC50_{50} values across assays to identify outliers.
  • Structural Analog Analysis : Test derivatives (e.g., 4-ethylphenyl or 4-methoxyphenyl) to isolate substituent-specific effects.
    Contradictions may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or off-target interactions .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to potential biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs).
  • QSAR Models : Corrogate electronic parameters (Hammett σ values) with activity data from analogs.
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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